6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
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Overview
Description
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a chemical compound with the molecular formula C12H12BrN It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide (SeO2) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other carbazole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: The parent compound without the bromine and nitrile groups.
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the nitrile group.
2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile: Similar structure but lacks the bromine atom.
Uniqueness
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which can significantly influence its chemical reactivity and potential applications. The bromine atom can participate in substitution reactions, while the nitrile group can undergo reduction or other transformations, making this compound versatile for various synthetic applications.
Properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVVCBGPWQMFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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